molecular formula C6H12N4 B1461276 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine CAS No. 1154875-76-9

1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine

Cat. No.: B1461276
CAS No.: 1154875-76-9
M. Wt: 140.19 g/mol
InChI Key: HIWAIHBATLLXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an ethane-1,2-diamine moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethane-1,2-diamine under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents such as alkyl halides or acyl chlorides can introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions may require a base such as triethylamine to facilitate the substitution.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-(1-Methyl-1H-pyrazol-4-yl)ethanone: A related compound with a ketone group instead of the diamine moiety.

    1-(1-Methyl-1H-pyrazol-4-yl)ethanol: Features a hydroxyl group instead of the diamine.

    1-(1-Methyl-1H-pyrazol-4-yl)ethane-1-thiol: Contains a thiol group in place of the diamine.

Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)ethane-1,2-diamine is unique due to its dual amino groups, which provide versatile reactivity and the ability to form multiple hydrogen bonds. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in medicinal and materials chemistry.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-10-4-5(3-9-10)6(8)2-7/h3-4,6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWAIHBATLLXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
Reactant of Route 3
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
Reactant of Route 5
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine
Reactant of Route 6
1-(1-methyl-1H-pyrazol-4-yl)ethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.